REACTION_CXSMILES
|
C[Al](C)C.[CH3:5]CCCCC.Br[C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([S:21]([F:26])([F:25])([F:24])([F:23])[F:22])[CH:20]=1)[C:15]([OH:17])=[O:16].O>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:5][C:12]1[CH:13]=[C:14]([CH:18]=[C:19]([S:21]([F:26])([F:25])([F:24])([F:23])[F:22])[CH:20]=1)[C:15]([OH:17])=[O:16] |^1:36,38,57,76|
|
Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted three times with in each case about 10 ml of ethyl acetate
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
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CUSTOM
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Details
|
The product was isolated by preparative HPLC (Method 9)
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Type
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CUSTOM
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Details
|
Concentration of the product fractions and drying of the residue under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1)S(F)(F)(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |